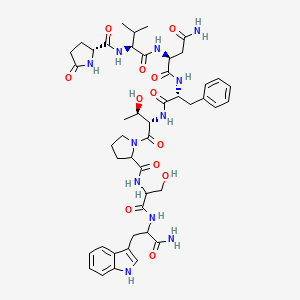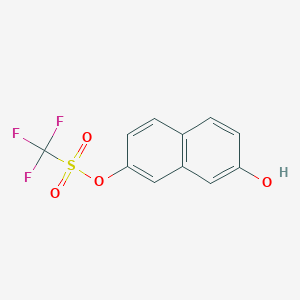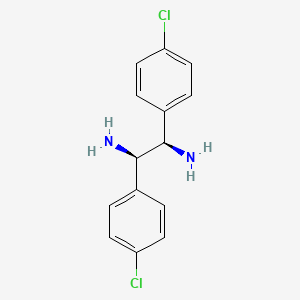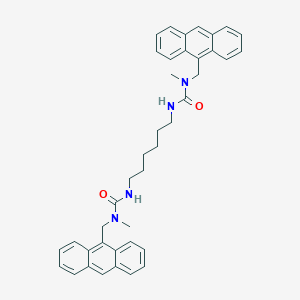
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is a urea derivative of diisocyanates. This compound is known for its unique structure, which includes a hexanediyl backbone and anthracenylmethyl groups. It has a molecular formula of C40H42N4O2 and a molecular weight of 610.79.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] typically involves the reaction of diisocyanates with anthracenylmethylamines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.
化学反应分析
Types of Reactions
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce simpler urea derivatives .
科学研究应用
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] involves its interaction with specific molecular targets. The anthracenylmethyl groups can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, modulating their activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): Another compound with a hexanediyl backbone but different functional groups.
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar backbone but different substituents.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Similar structure with amino and benzyl groups.
Uniqueness
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is unique due to its anthracenylmethyl groups, which confer specific properties such as fluorescence and the ability to intercalate with DNA. These properties make it particularly useful in scientific research and potential therapeutic applications.
属性
分子式 |
C40H42N4O2 |
|---|---|
分子量 |
610.8 g/mol |
IUPAC 名称 |
1-(anthracen-9-ylmethyl)-3-[6-[[anthracen-9-ylmethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
InChI |
InChI=1S/C40H42N4O2/c1-43(27-37-33-19-9-5-15-29(33)25-30-16-6-10-20-34(30)37)39(45)41-23-13-3-4-14-24-42-40(46)44(2)28-38-35-21-11-7-17-31(35)26-32-18-8-12-22-36(32)38/h5-12,15-22,25-26H,3-4,13-14,23-24,27-28H2,1-2H3,(H,41,45)(H,42,46) |
InChI 键 |
KHHQCKZGMHETKX-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)NCCCCCCNC(=O)N(C)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


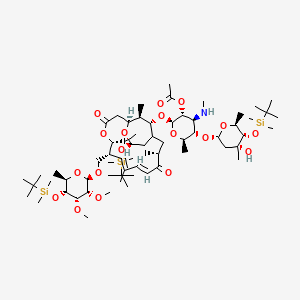
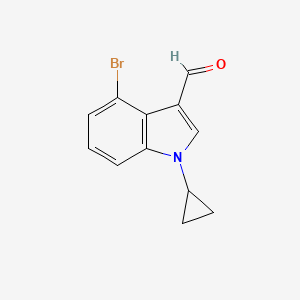



![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
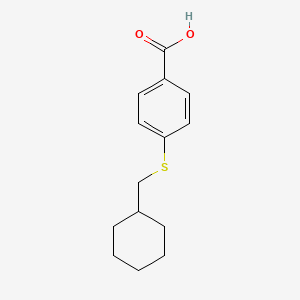
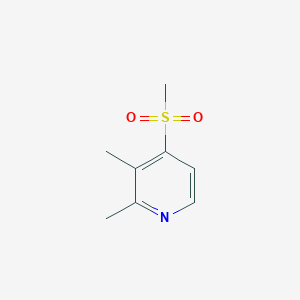
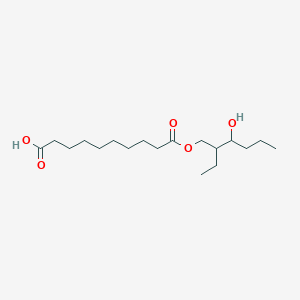
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
